molecular formula C9H15NO5 B2387974 2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid CAS No. 2059954-49-1

2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid

Cat. No.: B2387974
CAS No.: 2059954-49-1
M. Wt: 217.221
InChI Key: ZQYJUINCGONFDJ-UHFFFAOYSA-N
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Description

2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid (CAS: 2059954-49-1) is a heterocyclic compound featuring a five-membered oxazolidine ring containing both oxygen and nitrogen atoms. Its molecular formula is C₉H₁₅NO₅, with a molecular weight of 217.22 g/mol . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, enhancing the compound’s utility in peptide synthesis and medicinal chemistry. This compound is currently listed as temporarily out of stock, with availability varying by region (China, U.S., India, Germany) . While its purity and exact applications are unspecified, its structural features suggest roles as an intermediate in organic synthesis or a chiral building block.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-4-6(5-14-10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYJUINCGONFDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid typically involves the reaction of an oxazolidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid undergoes various chemical reactions, primarily involving the Boc protecting group. Common reactions include:

Scientific Research Applications

2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid is a chemical compound featuring a tert-butoxycarbonyl (Boc) protecting group. It is primarily used in organic synthesis for amine group protection, owing to the Boc group's stability under basic conditions and ease of removal under acidic conditions.

Scientific Research Applications

This compound has applications across various scientific disciplines:

  • Chemistry It serves as an amine protecting group in peptide synthesis and other organic transformations.
  • Biology It can be employed in synthesizing biologically active molecules, such as pharmaceuticals and agrochemicals.
  • Medicine It is used in preparing drug intermediates and active pharmaceutical ingredients (APIs).
  • Industry It is used in producing fine chemicals and specialty materials.

Chemical Reactions Analysis

This compound undergoes chemical reactions primarily involving the Boc protecting group:

  • Deprotection The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
  • Substitution The oxazolidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace the Boc-protected amine group.

Preparation Methods

Mechanism of Action

The mechanism of action of 2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be selectively removed under acidic conditions. The deprotection process involves protonation of the carbonyl oxygen, elimination of the tert-butyl cation, and decarboxylation to yield the free amine .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related derivatives, focusing on heterocyclic frameworks, substituents, and applications.

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Applications Safety Information
2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid (Target) 2059954-49-1 C₉H₁₅NO₅ 217.22 5-membered oxazolidine ring; Boc-protected amine; carboxylic acid at C4 Organic synthesis intermediate, potential chiral auxiliary Not specified
2-[(tert-Butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid 1427380-68-4 C₁₀H₁₆N₂O₅ 244.24 6-membered diazinane ring; Boc-protected amine; oxo group at C6; carboxylic acid at C4 Drug impurity reference standard, research reagent Harmful if swallowed, inhaled, or via skin contact; requires PPE
(2R)- and (2S)-2-{[(tert-Butoxy)carbonyl]amino} derivatives Not fully specified Likely C₈H₁₅NO₄ ~200–220 (estimated) Chiral center at C2; Boc-protected amino group; variable substituents (e.g., pyridine rings) Chiral synthesis, enantioselective pharmaceutical intermediates Not specified
3-Hydroxypyridine-2-carboxylic acid 874-24-8 C₆H₅NO₃ 139.11 Pyridine ring with hydroxyl and carboxylic acid groups Metal chelation, coordination chemistry Not specified

Key Differences and Implications

Heterocyclic Core: The oxazolidine ring in the target compound (5-membered, O/N) offers rigidity and stereochemical control, advantageous in asymmetric synthesis. Pyridine derivatives (e.g., 3-hydroxypyridine-2-carboxylic acid) lack the Boc group but exhibit metal-binding properties due to their aromatic N and hydroxyl groups .

Functional Groups :

  • The Boc group in the target and diazinane analogue enhances solubility and stability during synthetic steps.
  • The oxo group in the diazinane derivative introduces a ketone moiety, which may participate in redox reactions or hydrogen bonding .

Stereochemical Variants :

  • The (2R)- and (2S)-stereoisomers listed in highlight the importance of chirality in biological activity. For example, enantiomers may exhibit divergent pharmacokinetic profiles or target affinities .

The diazinane analogue’s role as a drug impurity standard underscores its relevance in quality control for pharmaceuticals .

Research Findings and Trends

Crystallography : Structural data for these compounds may rely on software like SHELXL (for refinement) and SIR97 (for direct-method solutions), which are industry standards for small-molecule crystallography .

Drug Development : Oxazolidines are explored for their antimicrobial and anti-inflammatory properties, while diazinanes are studied as protease inhibitors.

Stereochemistry : The (R)- and (S)-isomers’ divergent bioactivities emphasize the need for enantioselective synthesis techniques, as highlighted in .

Biological Activity

2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H15NO5C_9H_{15}NO_5 with a molecular weight of 189.23 g/mol. The compound features an oxazolidine ring, which is significant for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of oxazolidine compounds exhibit notable antibacterial properties. Particularly, the oxazolidine derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Oxazolidine Derivatives

Compound NameBacterial Strains TestedIC50 (µg/mL)Reference
(2RS,4R)-3-(tert-butoxycarbonyl)-2-(5-fluoro-2-hydroxyphenyl)thiazolidine-4-carboxylic acidPseudomonas aeruginosa0.195
3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivativesStaphylococcus aureusVaries
This compoundBacillus subtilisNot specified

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the oxazolidine ring significantly affect the antibacterial potency of the compounds. For instance, the introduction of different substituents at specific positions on the ring can enhance or diminish activity against targeted bacterial strains.

Key Findings:

  • Substituent Effects : Compounds with electron-withdrawing groups at certain positions showed increased antibacterial activity.
  • Ring Modifications : Alterations to the oxazolidine structure, such as varying the carbon chain lengths or introducing halogens, were found to influence the efficacy against specific bacteria.

Case Studies

Several case studies highlight the biological relevance of oxazolidine derivatives:

  • Case Study on Antibacterial Efficacy :
    A study synthesized various 3-tert-butoxycarbonyl derivatives and tested their antibacterial activity against four bacterial strains: Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that some derivatives exhibited superior activity compared to standard antibiotics like Penicillin G and Kanamycin B .
  • Mechanism of Action :
    Research has suggested that these compounds may inhibit bacterial protein synthesis by binding to ribosomal subunits, a mechanism similar to that of existing antibiotics .

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